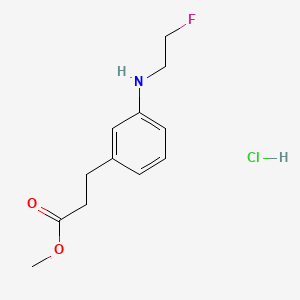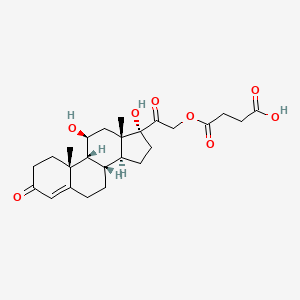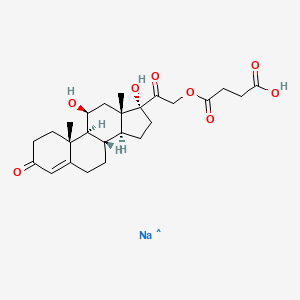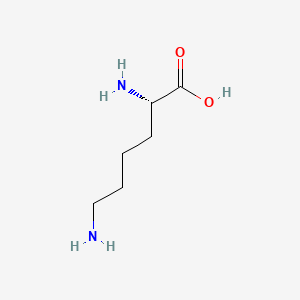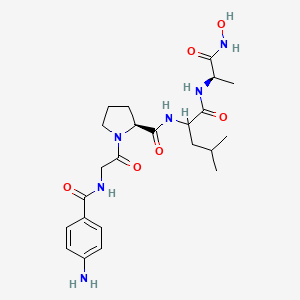
4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid
Descripción general
Descripción
“4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid”, also known as MMP Inhibitor I, is a broad-spectrum inhibitor of MMP-1 and MMP-8 (collagenases, IC 50 =1.0μM), MMP-9 (granulocyte gelatinase, IC 50 =50μM), and MMP-3 (skin fibroblast stromelysin, IC 50 =50μM) .
Molecular Structure Analysis
The molecular formula of “4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid” is C23H34N6O6 . The molecular weight is 490.55 . The SMILES string isCC(C)CC@@H[C@@H]1CCCN1C(=O)CNC(=O)c2ccc(N)cc2)C(=O)NC@HC(=O)NO . Physical And Chemical Properties Analysis
The compound is available in powder form . It is soluble in water at a concentration of 1 mg/mL . The compound should be stored at -20°C .Aplicaciones Científicas De Investigación
Role in Human Diseases
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent extracellular matrix (ECM) remodeling endopeptidases that have the capacity to degrade almost every component of the ECM . The degradation of the ECM is of great importance, since it is related to embryonic development and angiogenesis . MMP-inhibitor I, by inhibiting the activity of MMPs, can potentially play a role in managing these processes.
Association with Neurodegeneration and Cancer Progression
The abnormal degradation of the ECM has an association with neurodegeneration and cancer progression . MMP-inhibitor I, by controlling the activity of MMPs, could potentially be used in the treatment of these conditions.
Anticancer Activity
Over time, MMPs have been evaluated for their role in cancer progression, migration, and metastasis . Accordingly, various MMPs have become attractive therapeutic targets for anticancer drug development . MMP-inhibitor I, by inhibiting the activity of MMPs, could potentially be used as an anticancer agent.
Role in Drug Development
Improved methods for high throughput screening and drug design have led to the identification of compounds exhibiting high potency, binding affinity, and favorable pharmacokinetic profiles . MMP-inhibitor I, with its ability to inhibit the activity of MMPs, could potentially be used in the development of new drugs.
Mecanismo De Acción
Target of Action
MMP-Inhibitor I, also known as NSC 727371, 4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid, FN-439, or FN 439, primarily targets the Matrix Metalloproteinases (MMPs) . MMPs are a family of zinc-dependent extracellular matrix (ECM) remodeling endopeptidases . They play a crucial role in various biological processes such as cell transformation and carcinogenesis . More specifically, MMP-9 and MT1-MMP directly regulate angiogenesis, while several studies indicate a role for MMP-2 as well .
Propiedades
IUPAC Name |
(2S)-1-[2-[(4-aminobenzoyl)amino]acetyl]-N-[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6O6/c1-13(2)11-17(22(33)26-14(3)20(31)28-35)27-23(34)18-5-4-10-29(18)19(30)12-25-21(32)15-6-8-16(24)9-7-15/h6-9,13-14,17-18,35H,4-5,10-12,24H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)(H,28,31)/t14-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHUHFFMOPIVKB-OLMNPRSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)CNC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzoyl-Gly-Pro-D-Leu-D-Ala hydroxamic acid | |
CAS RN |
124168-73-6 | |
| Record name | 4-Aminobenzoyl-glycyl-prolyl-leucyl-alanine hydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124168736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





